molecular formula C5H3FN2O B1392395 5-Fluoropyrimidine-2-carbaldehyde CAS No. 935667-50-8

5-Fluoropyrimidine-2-carbaldehyde

Cat. No.: B1392395
CAS No.: 935667-50-8
M. Wt: 126.09 g/mol
InChI Key: PMJXSFMYANTTOE-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2-carbaldehyde is a fluorinated pyrimidine derivative with the molecular formula C5H3FN2O. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom in the pyrimidine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrimidine-2-carbaldehyde typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with fluorinating agents such as N-fluoropyridinium salts. The reaction conditions often require the presence of a strong acid and a suitable solvent to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoropyrimidine-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, it may inhibit key enzymes involved in DNA synthesis and repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde group and a fluorine atom in the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-fluoropyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJXSFMYANTTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696196
Record name 5-Fluoropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935667-50-8
Record name 5-Fluoropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-fluoropyrimidine-2-carbonitrile (Method 6, 1.0 g, 8.1 mmol) in anhydrous THF at −78° C. was added a solution of DIBAL-H (8.1 mL) over a period of 20 minutes. The resulting mixture was stirred at this temperature for 2 hours whereupon MeOH was added. The solution was allowed to warm to room temperature whereupon a solution of conc. HCl was added. The resulting mixture was stirred for 2 hours at ambient temperature and the aqueous layer was washed with EtOAc (3×). The combined organic extracts were washed with brine and dried (MgSO4). Evaporation of the solvent afforded the titled compound (780 mg, 76%). MS: [M+H]+ 127.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
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reactant
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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